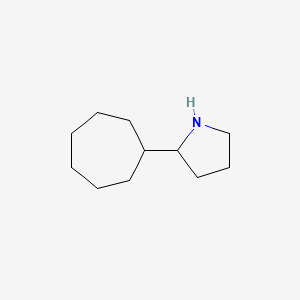

2-Cycloheptylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

2-cycloheptylpyrrolidine |

InChI |

InChI=1S/C11H21N/c1-2-4-7-10(6-3-1)11-8-5-9-12-11/h10-12H,1-9H2 |

InChI Key |

MJNBVIOJIBJIQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cycloheptylpyrrolidine and Its Analogues

Solvent-Free and Sustainable Approaches in Pyrrolidine (B122466) Synthesis

The development of synthetic methodologies for pyrrolidine derivatives has increasingly focused on environmentally benign and sustainable practices. These approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and improve atom economy. Key strategies in this "green" transformation include mechanochemistry, the use of alternative reaction media like ionic liquids, and biocatalysis. While specific solvent-free synthetic routes for 2-cycloheptylpyrrolidine are not extensively documented in publicly available research, the principles of these sustainable methods are broadly applicable to the synthesis of its analogues, particularly 2-substituted pyrrolidines.

Modern organic synthesis is progressively embracing green chemistry principles, with a significant emphasis on reducing solvent waste. scielo.brnih.gov Solvent-free reactions, or those conducted in environmentally friendly media, are at the forefront of this movement. scielo.br These techniques not only address environmental concerns but can also lead to improved reaction kinetics, simplified purification processes, and novel reactivity. scielo.bracsgcipr.org

Mechanochemistry:

Mechanochemical synthesis, which utilizes mechanical energy from grinding, milling, or shearing to induce chemical reactions, has emerged as a powerful solvent-free technique. acsgcipr.orgfrontiersin.org This method is particularly advantageous as it can enhance reaction rates, enable the synthesis of compounds that are difficult to obtain from solution-based methods, and reduce thermal decomposition of sensitive molecules. acsgcipr.orgfrontiersin.org

A notable application of mechanochemistry in the synthesis of pyrrolidine analogues is the aza-Michael addition of amines to maleimides to form 3-aminopyrrolidine-2,5-dione (B1193966) derivatives. nih.gov This solvent-free approach, often carried out in a ball mill, provides a direct and efficient route to these compounds. nih.gov Research has demonstrated that this method is not only environmentally friendly but can also lead to high yields of the desired products. nih.gov

Multi-Component Reactions (MCRs):

Multi-component reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are inherently atom-economical and align well with the principles of green chemistry. acsgcipr.orgnih.gov These reactions can often be performed under solvent-free conditions or in green solvents like water or ethanol. frontiersin.org

For instance, the synthesis of highly substituted pyrrolidine-2-ones has been achieved through a three-component reaction of aldehydes, amines, and dimethylacetylenedicarboxylate (DMAD). frontiersin.org The use of β-cyclodextrin as a catalyst in a water-ethanol medium provides a greener alternative to traditional methods that often rely on toxic metal catalysts and volatile organic solvents. frontiersin.org

Ionic Liquids and Biocatalysis:

Ionic liquids (ILs), which are salts with low melting points, are considered greener alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and recyclability. scirp.orgresearchgate.net They can act as both the solvent and the catalyst in chemical transformations. scirp.orgresearchgate.net For example, Brønsted acidic ionic liquids have been effectively used as recyclable catalysts for various organic reactions under solvent-free conditions. researchgate.netajol.info

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly route to chiral compounds. Transaminases, for instance, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov These enzymatic reactions typically occur in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. nih.gov The process can provide access to both enantiomers of the target molecule with high enantiomeric excess. nih.gov

The following table summarizes selected research findings on the solvent-free and sustainable synthesis of pyrrolidine analogues:

| Pyrrolidine Analogue | Synthetic Method | Catalyst/Conditions | Key Findings |

| 3-Aminopyrrolidine-2,5-diones | Mechanochemical aza-Michael addition | Ball-milling, solvent-free | Efficient and green synthesis of various derivatives with potential anticonvulsant activity. nih.gov |

| Substituted Pyrrolidine-2-ones | Three-component reaction | β-cyclodextrin, water-ethanol, room temperature | Sustainable and efficient synthesis with good to excellent yields. frontiersin.org |

| (R)- and (S)-2-Substituted Pyrrolidines | Biocatalytic transamination | Transaminase enzymes, aqueous buffer, isopropylamine | Highly enantioselective synthesis of both enantiomers from ω-chloroketones. nih.gov |

| 14-Aryl-14H-dibenzo[a,j]xanthenes (utilizing a pyrrolidine-based ionic liquid) | One-pot condensation | L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), solvent-free | Development of a new, reusable, and eco-friendly ionic liquid catalyst. scirp.org |

Chemical Transformations and Derivatization Strategies of 2 Cycloheptylpyrrolidine

Functionalization Reactions of the Pyrrolidine (B122466) Core in 2-Cycloheptylpyrrolidine Derivatives

The pyrrolidine ring in this compound provides a reactive secondary amine, which is a prime site for a variety of functionalization reactions. These transformations are fundamental for building molecular complexity and modulating the physicochemical properties of the resulting derivatives.

The nitrogen atom of the pyrrolidine ring can readily undergo N-alkylation reactions when treated with alkyl halides or other alkylating agents. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated. Another common transformation is N-acylation , which involves the reaction of the pyrrolidine with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often employed to install a variety of functional groups and to alter the electronic properties of the nitrogen atom.

Furthermore, N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl substituents on the nitrogen atom. This reaction is catalyzed by palladium or copper complexes and is a powerful tool for creating derivatives with extended aromatic systems. The pyrrolidine ring can also be subject to reductive amination , where it is reacted with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products.

Beyond reactions at the nitrogen atom, the carbon atoms of the pyrrolidine core can also be functionalized. For instance, α-lithiation of N-Boc protected pyrrolidines followed by reaction with an electrophile allows for the introduction of substituents at the C5 position.

Table 1: Functionalization Reactions of the Pyrrolidine Core

| Reaction Type | Reagents and Conditions | Product Description |

|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, CH3CN, reflux | N-Alkyl-2-cycloheptylpyrrolidine |

| N-Acylation | Acyl chloride, Et3N, CH2Cl2, 0 °C to rt | N-Acyl-2-cycloheptylpyrrolidine |

| N-Arylation | Aryl halide, Pd catalyst, base, toluene | N-Aryl-2-cycloheptylpyrrolidine |

Modifications and Elaboration at the Cycloheptyl Moiety

The cycloheptyl group of this compound presents a non-polar, sterically demanding substituent that can also be a target for chemical modification. Functionalization of this moiety can significantly impact the lipophilicity and conformational flexibility of the molecule.

One of the most direct ways to functionalize the cycloheptyl ring is through free-radical halogenation . This reaction, typically initiated by UV light or a radical initiator, can introduce a halogen atom onto the cycloheptyl ring, which can then serve as a handle for further transformations. The position of halogenation can be influenced by the directing effects of the pyrrolidine ring.

Oxidation of the cycloheptyl ring can lead to the formation of cycloheptanones or cycloheptanols. Reagents such as chromium trioxide or potassium permanganate (B83412) can be employed for this purpose, although controlling the regioselectivity of the oxidation can be challenging. More controlled oxidations can sometimes be achieved using catalytic methods.

In recent years, C-H activation/functionalization has emerged as a powerful strategy for the direct introduction of functional groups into unactivated C-H bonds. Using transition metal catalysts, it is conceivable to selectively functionalize the C-H bonds of the cycloheptyl ring to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 2: Modifications at the Cycloheptyl Moiety

| Reaction Type | Reagents and Conditions | Product Description |

|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide, AIBN, CCl4, reflux | Bromo-cycloheptyl-pyrrolidine derivative |

| Oxidation | CrO3, H2SO4, acetone | Oxo-cycloheptyl-pyrrolidine derivative |

Stereochemical Control and Regioselectivity in this compound Derivatization

The presence of a stereocenter at the 2-position of the pyrrolidine ring introduces the element of stereochemistry into the derivatization of this compound. The synthesis of enantiomerically pure or enriched derivatives often requires stereoselective synthetic methods. rsc.orgrsc.org

Stereochemical control can be achieved in several ways. If a racemic mixture of this compound is used as the starting material, chiral resolution can be employed to separate the enantiomers. Alternatively, an asymmetric synthesis of this compound can be developed to provide direct access to a single enantiomer. When performing reactions on an enantiomerically pure starting material, the existing stereocenter can direct the stereochemical outcome of subsequent transformations, a phenomenon known as diastereoselective induction. For example, the approach of a reagent to the pyrrolidine or cycloheptyl ring can be influenced by the stereochemistry at the 2-position, leading to the preferential formation of one diastereomer over another.

Regioselectivity is another critical consideration in the derivatization of this compound. The molecule presents multiple potential reaction sites, and achieving selectivity for a particular site is a common challenge. For instance, in the functionalization of the pyrrolidine ring, a distinction must be made between reaction at the nitrogen atom and reaction at one of the carbon atoms. Similarly, when targeting the cycloheptyl moiety, there are several non-equivalent C-H bonds that could potentially react.

The regioselectivity of a reaction can be controlled by a variety of factors, including the choice of reagents and reaction conditions. For example, the use of a bulky base might favor deprotonation at a less sterically hindered position. The inherent electronic properties of the molecule also play a role; for example, the nitrogen atom is the most nucleophilic site and will readily react with electrophiles. Directed C-H activation strategies can also provide a high degree of regioselectivity by using a directing group to guide the catalyst to a specific C-H bond.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Alkyl-2-cycloheptylpyrrolidine |

| N-Acyl-2-cycloheptylpyrrolidine |

| N-Aryl-2-cycloheptylpyrrolidine |

| Bromo-cycloheptyl-pyrrolidine derivative |

| Oxo-cycloheptyl-pyrrolidine derivative |

| Functionalized cycloheptyl-pyrrolidine |

| N-Boc protected pyrrolidines |

| Alkyl halides |

| Acyl chlorides |

| Anhydrides |

| Aryl halides |

| Aldehydes |

| Ketones |

| Alkyl halide |

| N-Bromosuccinimide |

| Chromium trioxide |

| Potassium permanganate |

| K2CO3 |

| CH3CN |

| Et3N |

| CH2Cl2 |

| Pd catalyst |

| Toluene |

| NaBH(OAc)3 |

| AIBN |

| CCl4 |

| CrO3 |

| H2SO4 |

Advanced Spectroscopic Characterization Techniques for 2 Cycloheptylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Cycloheptylpyrrolidine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the structural elucidation of organic molecules in solution. nih.gov It provides precise information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). mdpi.com For this compound and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural and stereochemical assignment. researchgate.netresearchgate.net

1D NMR Techniques (¹H and ¹³C NMR):

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments in the molecule. For this compound, the spectrum would be complex, with signals corresponding to the protons on the pyrrolidine (B122466) ring and the cycloheptyl ring. The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the proton at the C2 position of the pyrrolidine ring (the methine proton adjacent to the nitrogen and bonded to the cycloheptyl group) would appear as a distinct multiplet. Protons on the cycloheptyl ring would likely produce a series of overlapping multiplets in the aliphatic region. The N-H proton of the pyrrolidine ring would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. kpfu.ru

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. mdpi.com Each unique carbon atom gives a distinct signal. The carbon atoms attached to the nitrogen (C2 and C5) in the pyrrolidine ring would resonate at a characteristic downfield shift compared to the other saturated carbons. The seven carbon signals from the cycloheptyl ring would also be observed, with their chemical shifts indicating their position relative to the point of attachment.

2D NMR Techniques: The complexity of natural and synthetic compounds often necessitates the use of 2D NMR experiments to resolve overlapping signals and establish connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³J-coupling). It is invaluable for tracing the proton-proton connectivities within the cycloheptyl and pyrrolidine rings separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between different fragments of the molecule. For this compound, HMBC would be used to confirm the connection between the C2 of the pyrrolidine ring and the C1' of the cycloheptyl ring by observing a correlation between the C2-H proton and the carbons of the cycloheptyl ring, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. It is particularly powerful for determining the relative stereochemistry of the molecule, such as the orientation of the cycloheptyl group relative to the pyrrolidine ring. ipb.pt

Interactive Data Table: Expected NMR Chemical Shifts for this compound

This table presents hypothetical, yet representative, ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound. Actual values can vary based on the solvent and specific derivatives.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyrrolidine N-H | 1.5 - 3.0 (broad s) | - | Chemical shift is solvent and concentration dependent. |

| Pyrrolidine C2-H | 2.8 - 3.5 (m) | 60 - 68 | Methine proton, key for stereochemical analysis. |

| Pyrrolidine C3, C4-H₂ | 1.6 - 2.1 (m) | 24 - 32 | Methylene protons of the pyrrolidine ring. |

| Pyrrolidine C5-H₂ | 2.9 - 3.6 (m) | 45 - 52 | Methylene protons adjacent to nitrogen. |

| Cycloheptyl C1'-H | 1.8 - 2.5 (m) | 40 - 48 | Methine proton at the point of attachment. |

| Cycloheptyl CH₂ | 1.2 - 1.9 (m) | 26 - 38 | Overlapping signals from the seven-membered ring. |

Mass Spectrometry (MS) Applications in Characterizing this compound Analogues

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. msu.edumsvision.com For this compound and its analogues, MS is critical for confirming molecular mass and aiding in structural elucidation through the analysis of fragmentation patterns. chromatographyonline.comthermofisher.com

Ionization Techniques: Soft ionization methods are typically employed to generate the molecular ion with minimal fragmentation.

Electrospray Ionization (ESI): ESI is well-suited for polar, nitrogen-containing compounds like pyrrolidines. It typically generates the protonated molecule, [M+H]⁺, allowing for accurate determination of the molecular weight.

Fragmentation Analysis (Tandem MS, MS/MS): To gain structural information, the molecular ion is selected and subjected to fragmentation, often through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the Cycloheptyl Group: A primary fragmentation pathway would be the cleavage of the C-C bond between the pyrrolidine and cycloheptyl rings. This would result in the formation of a stable pyrrolidinyl-methylidene iminium ion or a cycloheptyl radical/cation.

Ring Opening of Pyrrolidine: The pyrrolidine ring can undergo cleavage, leading to the formation of smaller, stable iminium ions.

Fragmentation of the Cycloheptyl Ring: The cycloheptyl ring can lose successive C₂H₄ (ethene) fragments through retro-Diels-Alder-type reactions or other rearrangements, a common pathway for cycloalkanes.

The precise masses of these fragments allow chemists to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. nih.gov

Interactive Data Table: Plausible Mass Fragments for this compound ([M+H]⁺)

Assuming the molecular formula C₁₁H₂₁N, the exact mass of the protonated molecule [M+H]⁺ would be approximately 168.1747. The table below lists potential fragment ions observed in an MS/MS experiment.

| m/z (approx.) | Proposed Fragment Structure/Loss | Formula of Fragment |

| 168 | Protonated molecular ion | [C₁₁H₂₂N]⁺ |

| 96 | Loss of C₅H₁₀ (pentene) from cycloheptyl ring | [C₆H₁₂N]⁺ |

| 84 | Cleavage leading to cycloheptyl cation | [C₆H₁₂]⁺ |

| 70 | Pyrrolidin-2-yl-methylidene iminium ion | [C₅H₈N]⁺ |

| 43 | Common fragment from pyrrolidine ring cleavage | [C₂H₅N]⁺ |

Other Advanced Spectroscopic Methods (e.g., FT-IR, X-ray Absorption Spectroscopy) in Pyrrolidine Research

While NMR and MS are the primary tools for complete structural elucidation, other spectroscopic methods provide complementary and valuable information. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. dtic.milrsc.org For this compound, the FT-IR spectrum would show characteristic absorption bands:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. dtic.mildtic.mil This peak is often broad due to hydrogen bonding.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the aliphatic pyrrolidine and cycloheptyl rings. dtic.mil

N-H Bend: A medium intensity band around 1590-1650 cm⁻¹.

C-N Stretch: A medium to weak absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 2970 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-H Bend (Methylene) | 1440 - 1480 | Medium |

| C-N Stretch (aliphatic amine) | 1100 - 1250 | Medium to Weak |

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Spectroscopy is a powerful, element-specific technique that probes the local geometric and electronic structure of a specific atom within a molecule. nih.govmdpi.com It is a synchrotron-based method that can be applied to samples in various states. mdpi.com The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govnih.gov

In the context of pyrrolidine research, XAS could be applied to study:

Nitrogen K-edge XAS: By tuning the X-ray energy to the absorption edge of nitrogen, one can probe the local environment of the nitrogen atom in the pyrrolidine ring. The XANES region provides information on the oxidation state and coordination chemistry of the nitrogen. d-nb.info

Metal-Ligand Interactions: If a this compound derivative is used as a ligand to coordinate with a metal ion (e.g., in a catalyst or a model complex), XAS at the metal's absorption edge would be extremely informative. The EXAFS region would provide precise information about the bond distances and coordination numbers between the metal and the nitrogen atom of the pyrrolidine ligand, as well as other surrounding atoms. nih.govosti.gov This is particularly valuable for characterizing the structure of metallo-organic compounds in non-crystalline states.

Computational and Theoretical Chemistry Studies on 2 Cycloheptylpyrrolidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of 2-Cycloheptylpyrrolidine

Quantum mechanical calculations are fundamental to modern chemistry, providing a framework for understanding the electronic structure of molecules by solving the Schrödinger equation. openaccessjournals.comnih.gov These ab initio methods have seen significant advancements, allowing for the accurate calculation of properties for increasingly large and complex molecular systems. google.comarxiv.org For a molecule like this compound, QM calculations can offer deep insights into its intrinsic properties and potential chemical behavior.

The primary goal of these calculations is to determine the molecule's wave function (ψ) and energy (E), which in turn allows for the derivation of numerous electronic properties. nih.gov Methods like Density Functional Theory (DFT) and other ab initio approaches are commonly used to model molecular systems. openaccessjournals.comepfl.ch Geometry optimization is a crucial first step, locating the minimum energy structures on the potential energy surface which correspond to stable equilibrium geometries. lsu.edu

From a computed wave function, various properties that dictate reactivity can be determined. The molecular electrostatic potential (MEP), for instance, is calculated from the electron density and reveals regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyrrolidine (B122466) ring, corresponding to its lone pair of electrons and indicating its nucleophilic character.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about reactivity. The energy and spatial distribution of the HOMO are associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. These calculations help in predicting how this compound would interact with other reagents in chemical reactions.

Table 1: Key Electronic Properties from QM Calculations and Their Significance

| Calculated Property | Description | Significance for Reactivity |

| Molecular Electrostatic Potential (MEP) | The 3D potential generated by the molecule's charge distribution (nuclei and electrons). | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for chemical attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons (HOMO) and the lowest energy orbital without electrons (LUMO). | The HOMO energy relates to ionization potential and electron-donating ability; the LUMO energy relates to electron affinity. The energy gap influences chemical stability. |

| Atomic Charges | Distribution of electron density among the atoms in the molecule. | Helps to quantify the polarity of bonds and the partial charges on atoms, providing insight into electrostatic interactions. |

| Spin Density | In radical species, this describes the distribution of the unpaired electron. nih.gov | Crucial for understanding the reactivity and structure of radical intermediates that could be formed from this compound. nih.gov |

While specific QM studies on this compound are not extensively documented in the literature, the application of these well-established computational methods would provide a foundational understanding of its electronic characteristics and reactivity patterns.

Conformational Analysis and Molecular Dynamics (MD) Simulations of this compound and its Derivatives

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. iscnagpur.ac.in For a molecule like this compound, which contains two flexible rings, the conformational landscape is particularly complex.

The pyrrolidine ring, a five-membered heterocycle, is not planar and typically adopts puckered conformations, which are often described by a pseudorotation cycle. beilstein-journals.org The two most common conformations are the envelope (E), where four atoms are coplanar and the fifth is out of the plane, and the twist (T), where no three atoms are coplanar. beilstein-journals.org The specific conformation adopted can be influenced by substituents and their relative stereochemistry. beilstein-journals.org

The cycloheptyl ring presents an even greater conformational challenge due to its flexibility. It can exist in several low-energy conformations, including the twist-chair, chair, twist-boat, and boat forms, with relatively small energy barriers between them. The combination of the pyrrolidine and cycloheptyl rings in a single molecule results in a large number of possible low-energy conformers.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. openaccessjournals.comcresset-group.com In an MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are solved to simulate the movement of atoms and the evolution of the molecular conformation. cresset-group.commdpi.com These simulations generate an ensemble of structures, providing insight into the accessible conformations, their relative populations, and the transitions between them. cresset-group.com For semi-flexible molecules, MD simulations are considered a "gold standard" for the computational assessment of molecular shape. whiterose.ac.uk

By performing MD simulations on this compound, one could:

Identify the most stable conformers and their relative energies.

Determine the geometric parameters (bond lengths, angles, dihedral angles) for each stable conformation.

Map the energy barriers for interconversion between different conformers.

Analyze how the conformational preferences of the pyrrolidine ring influence those of the cycloheptyl ring, and vice versa.

Studies on related substituted carvacrol (B1668589) and cyclohexane (B81311) derivatives have shown that a combination of experimental techniques like NMR and computational methods like DFT can accurately determine conformational preferences and rotational energy barriers. mdpi.comrsc.org Similar integrated approaches would be invaluable for characterizing the complex stereodynamics of this compound and its derivatives.

Mechanistic Insights from Computational Studies on this compound Related Reactions

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. smu.edursc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. lsu.edusmu.edu This allows for the calculation of activation energies, which are critical for understanding reaction rates and selectivity. While direct computational studies on reactions of this compound are scarce, insights can be gained from studies on related transformations involving pyrrolidine and other cyclic amines.

One relevant class of reactions is the multicomponent KA² (Ketone-Amine-Alkyne) coupling, which synthesizes propargylamines. acs.orgacs.org These reactions often employ a cyclic amine, a ketone, and a terminal alkyne, frequently catalyzed by a metal salt. core.ac.uk Computational studies, typically using DFT, can unravel the catalytic cycle and the roles of each component. For instance, in a proposed mechanism for a MnBr₂-catalyzed KA² coupling, the amine (e.g., a derivative of pyrrolidine) first condenses with a ketone (e.g., cycloheptanone) to form an iminium intermediate. core.ac.uk Concurrently, the catalyst assists in the deprotonation of the alkyne to form a metal acetylide, which then acts as the nucleophile, attacking the iminium species to form the final propargylamine (B41283) product. core.ac.uk

Another example is the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, which has been studied computationally. rsc.org This one-pot synthesis involves a Michael addition, a Nef-type rearrangement, and a final cyclization to form the pyrrolidine ring. rsc.org Quantum chemical studies have calculated the energy barriers for each step of this complex reaction sequence.

Table 2: Computationally Determined Energy Barriers for a Pyrrolidinedione Synthesis rsc.org

| Reaction Stage | Description | Calculated Energy Barrier (kJ mol⁻¹) |

| Michael Addition | Deprotonated nitromethane adds to coumarin. | 21.7 |

| Proton Transfer | Intramolecular proton transfer in the nitromethyl group. | 197.8 |

| Nef-type Rearrangement | Migration of an oxygen atom within the nitromethyl group (water-assisted). | 142.4 |

| Tautomerization | Tautomerization of the nitrosohydroxymethyl group. | 178.4 |

| Cyclization | Formation of the final pyrrolidine ring. | 11.9 |

These computational studies on related systems demonstrate how theoretical calculations can provide a step-by-step energetic profile of a reaction, identifying rate-limiting steps and clarifying the roles of catalysts and intermediates. rsc.org Applying these methods to reactions involving this compound would allow for a rational understanding of its reactivity and could guide the design of new synthetic methodologies.

Applications and Roles of 2 Cycloheptylpyrrolidine in Academic Research

2-Cycloheptylpyrrolidine as a Ligand in Catalysis and Coordination Chemistry

The pyrrolidine (B122466) moiety is a privileged structure in catalysis, and the introduction of a cycloheptyl group at the 2-position offers specific steric and electronic properties that can be exploited in the design of novel ligands for asymmetric synthesis.

Design and Synthesis of this compound-Based Chiral Ligands

The development of chiral ligands is central to asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. tcichemicals.com The design of these ligands often involves the incorporation of chiral backbones and specific functional groups to create a well-defined chiral environment around a metal center. tcichemicals.com While the direct synthesis of this compound-based ligands is not extensively detailed in the provided results, the principles of chiral ligand synthesis can be applied.

The synthesis of chiral ligands often starts from readily available chiral precursors. nih.gov For instance, proline, a natural amino acid containing a pyrrolidine ring, is a common starting material for the synthesis of a wide array of chiral ligands. nih.gov The synthesis of this compound-based ligands would likely involve the modification of a pre-existing chiral pyrrolidine scaffold or the asymmetric synthesis of the this compound core itself. The attachment of coordinating groups, such as phosphines, amines, or pyridines, to the pyrrolidine ring would then yield the final chiral ligand. mdpi.comnih.gov The modular nature of many ligand syntheses allows for the systematic variation of both the chiral backbone and the coordinating moieties to fine-tune the ligand's properties for a specific catalytic application. nih.gov

Organocatalytic Applications of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. chiba-u.jp Pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts. nih.gov These catalysts often operate through the formation of enamine or iminium ion intermediates, enabling a wide range of asymmetric transformations. nih.gov

Derivatives of this compound can be envisioned as organocatalysts for various reactions. The pyrrolidine nitrogen can act as a Lewis base to activate substrates, while the cycloheptyl group can provide a specific steric environment to control the stereochemical outcome of the reaction. The effectiveness of such catalysts is often dependent on the precise structure of the catalyst and the reaction conditions. For example, in asymmetric aldol (B89426) reactions, the catalyst's structure, including the nature of the substituents on the pyrrolidine ring, plays a crucial role in determining the yield and stereoselectivity of the product. mdpi.com

Exploration of this compound as a Molecular Scaffold in Chemical Biology Research

The structural features of this compound also make it an interesting scaffold for the design of molecules with biological activity. The combination of a rigid pyrrolidine ring and a flexible, lipophilic cycloheptyl group can lead to favorable interactions with biological macromolecules.

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a molecule influences its biological activity. liverpool.ac.uk For this compound analogues, SAR studies would involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological effects. liverpool.ac.uk

For instance, modifications could be made to the cycloheptyl ring, the pyrrolidine ring, or by introducing additional functional groups. The impact of these changes on the compound's ability to bind to a specific biological target, such as a receptor or an enzyme, would then be assessed. nih.govrsc.org The lipophilicity and steric bulk of the cycloheptyl group would be expected to significantly influence how these analogues interact with hydrophobic pockets in proteins. researchgate.netresearchgate.net The pyrrolidine ring, with its potential for hydrogen bonding and its defined stereochemistry, would also play a critical role in molecular recognition. researchgate.net

A hypothetical SAR study of this compound analogues targeting a specific protein might reveal that the size and conformation of the cycloheptyl group are crucial for optimal binding, while the stereochemistry of the pyrrolidine ring determines the enantioselectivity of the interaction.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

| Compound | Modification | Binding Affinity (nM) |

| 1 | This compound | 500 |

| 2 | 2-Cyclohexylpyrrolidine | 800 |

| 3 | 2-Cyclooctylpyrrolidine | 350 |

| 4 | (R)-2-Cycloheptylpyrrolidine | 200 |

| 5 | (S)-2-Cycloheptylpyrrolidine | 1500 |

| 6 | 2-Cycloheptyl-5-methylpyrrolidine | 600 |

This table presents hypothetical data for illustrative purposes.

Investigation of Binding Affinities and Molecular Interactions of this compound Derivatives as Research Probes

Research probes are molecules designed to selectively bind to a specific biological target, allowing for the study of that target's function and localization. The binding affinity, or how tightly a probe binds to its target, is a critical parameter. researchgate.net Derivatives of this compound could be developed as research probes for various biological targets.

The investigation of binding affinities often involves techniques such as radioligand binding assays or surface plasmon resonance. researchgate.net These methods allow for the quantitative determination of the dissociation constant (Kd), a measure of binding affinity. Molecular docking studies can provide further insights into the specific molecular interactions between the this compound derivative and its target protein. mdpi.com These studies can predict the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net For example, the cycloheptyl group might fit into a hydrophobic pocket of the protein, while the pyrrolidine nitrogen could form a hydrogen bond with a specific amino acid residue. researchgate.netscielo.org.co

Table 2: Hypothetical Binding Affinities and Interacting Residues for this compound Derivatives

| Derivative | Target Protein | Binding Affinity (Kd, nM) | Key Interacting Residues |

| Probe A | Kinase X | 75 | Phe123, Leu178, Val201 |

| Probe B | GPCR Y | 150 | Trp98, Ile154, Met250 |

| Probe C | Ion Channel Z | 300 | Ala310, Val314, Leu321 |

This table presents hypothetical data for illustrative purposes.

Enzyme Interaction Mechanism Studies Involving this compound-Based Compounds

Understanding how a molecule interacts with an enzyme is crucial for designing effective inhibitors or modulators of enzyme activity. nih.gov this compound-based compounds could serve as valuable tools for studying enzyme interaction mechanisms.

These studies often involve a combination of experimental techniques, such as enzyme kinetics and X-ray crystallography, and computational methods, like molecular dynamics simulations. researchgate.netnih.gov Enzyme kinetic studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. nih.gov X-ray crystallography can provide a static picture of the compound bound to the enzyme's active site, revealing the precise atomic-level interactions. researchgate.net Molecular dynamics simulations can then be used to study the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the mechanism of inhibition. researchgate.net For instance, a this compound-based inhibitor might bind to the active site of an enzyme, preventing the natural substrate from binding, or it might bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic activity. scielo.org.co

Future Research Directions and Emerging Paradigms in 2 Cycloheptylpyrrolidine Chemistry

Integration of Machine Learning and Artificial Intelligence in 2-Cycloheptylpyrrolidine Design and Synthesis

Predictive Modeling for Property Optimization:

Machine learning algorithms can be trained on existing chemical databases to predict the physicochemical and biological properties of novel this compound analogs. mdpi.com By analyzing structure-activity relationships (SAR), these models can identify key structural modifications that are likely to enhance a compound's efficacy for a specific target, optimize its pharmacokinetic profile, or reduce potential toxicity. python-bloggers.com This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Retrosynthetic Analysis and Pathway Design:

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) modeling, Deep Learning | Prediction of biological activity and ADMET properties to guide the design of more potent and safer analogs. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel this compound-based structures with desired characteristics. |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and cost-effective synthetic routes to target molecules. chemcopilot.comchemical.ai |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Optimization of reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and purity. |

Development of Novel Synthetic Methodologies for Complex this compound Architectures

The development of novel synthetic methodologies is crucial for expanding the chemical space around the this compound scaffold and creating structurally diverse libraries for biological screening. While specific methods for this compound are not detailed in the available literature, general advancements in organic synthesis can be applied.

Stereoselective Synthesis:

The development of stereoselective methods to control the chirality of the pyrrolidine (B122466) ring and the cycloheptyl group would be of significant interest. Asymmetric catalysis, chiral auxiliaries, and organocatalysis could be employed to synthesize enantiomerically pure isomers of this compound derivatives, which is often critical for their biological activity.

C-H Activation and Functionalization:

Modern C-H activation strategies could provide direct and efficient ways to functionalize the cycloheptyl and pyrrolidine rings. These methods avoid the need for pre-functionalized starting materials and allow for the late-stage modification of the core structure, enabling the rapid generation of a diverse range of analogs.

Table 2: Emerging Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Description | Potential Advantage |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of reactions. | Access to single enantiomers, crucial for pharmacological studies. |

| C-H Functionalization | Direct conversion of C-H bonds into new functional groups. | Increased synthetic efficiency and access to novel chemical space. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream. | Improved reaction control, safety, and scalability. |

| Photoredox Catalysis | Use of light to initiate and drive chemical reactions. | Access to unique reaction pathways and milder reaction conditions. |

Interdisciplinary Research Avenues for this compound in Advanced Materials or Biochemical Probes

The unique structural features of this compound could be leveraged in interdisciplinary research areas beyond traditional medicinal chemistry.

Advanced Materials:

The incorporation of the this compound motif into polymers or other materials could impart interesting properties. For instance, its rigid and defined three-dimensional structure could influence the self-assembly and macroscopic properties of materials. Further research could explore its potential use in the development of novel catalysts, chiral stationary phases for chromatography, or as a building block for functional polymers.

Biochemical Probes:

Derivatives of this compound could be designed as biochemical probes to study biological processes. nih.gov By attaching fluorescent tags, photoaffinity labels, or biotin groups, these probes could be used to identify and characterize protein targets, visualize cellular processes, or investigate enzyme mechanisms. nih.gov The cycloheptyl group could serve as a lipophilic handle to improve cell permeability, while the pyrrolidine ring offers a scaffold for further chemical modification.

Table 3: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Rationale |

| Materials Science | Chiral ligands for asymmetric catalysis | The inherent chirality of the molecule could be exploited to induce stereoselectivity in chemical transformations. |

| Biochemical Research | Scaffolds for fluorescent probes | The pyrrolidine ring can be readily functionalized with fluorophores to track the molecule's localization and interactions within a biological system. nih.gov |

| Nanotechnology | Components of self-assembling systems | The defined shape and potential for intermolecular interactions could be utilized in the bottom-up construction of nanoscale architectures. |

Q & A

Q. Q1. What are the established synthetic routes for 2-cycloheptylpyrrolidine, and how can researchers optimize yield and purity?

Methodological Answer:

- Key Routes : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation of pyrrolidine derivatives. For example, cycloheptyl halides may react with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics but may require post-synthesis purification to remove residual solvents .

- Catalysts : Palladium-based catalysts improve hydrogenation efficiency in cycloheptyl group incorporation .

- Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for isolation .

Q. Q2. How should researchers characterize this compound to confirm structural identity and purity?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Compare - and -NMR spectra with computational predictions (e.g., density functional theory) to verify cycloheptyl and pyrrolidine moieties. Look for characteristic shifts: pyrrolidine N–H (~1.5 ppm) and cycloheptyl CH₂ (~1.2–1.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .

- Purity Assessment :

Advanced Research Questions

Q. Q3. How can researchers design Structure-Activity Relationship (SAR) studies for this compound derivatives in drug discovery?

Methodological Answer:

- Core Modifications :

- Pyrrolidine Ring : Introduce substituents (e.g., methyl, halogen) at positions 3 or 4 to assess steric/electronic effects on target binding .

- Cycloheptyl Group : Replace with smaller (cyclopentyl) or bulkier (adamantyl) groups to evaluate hydrophobic interactions .

- Biological Assays :

Q. Q4. What experimental and computational approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Reconciliation Workflow :

- Reproducibility Checks : Replicate experiments using identical conditions (e.g., buffer pH, temperature) and validate compound purity .

- Meta-Analysis : Compare datasets across studies; identify outliers using statistical tools (e.g., Grubbs’ test) .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions under varying conditions (e.g., solvation, protonation states) to explain divergent activity .

- Case Example : Discrepancies in IC₅₀ values may arise from differences in assay pH affecting pyrrolidine’s basicity and binding affinity .

Q. Q5. How can enantiomeric purity of this compound be optimized for chiral drug development?

Methodological Answer:

- Synthetic Strategies :

- Analytical Validation :

Q. Q6. What are the best practices for integrating this compound into multidisciplinary studies (e.g., neuroscience and materials science)?

Methodological Answer:

- Neuroscience Applications :

- Dopamine Receptor Studies : Radiolabel the compound (e.g., -isotope) for PET imaging to assess blood-brain barrier penetration .

- Materials Science :

Data Reporting & Reproducibility

Q. Q7. How should researchers document experimental protocols for this compound to ensure reproducibility?

Methodological Answer:

- Detailed Experimental Section :

- Supporting Information :

- Provide raw spectral data (e.g., .JCAMP-DX files) and crystallographic CIF files if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.